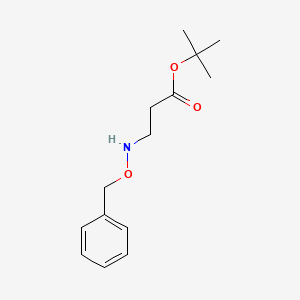
1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone is a heterocyclic compound that contains both a thiazole ring and a bromoethanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a bromine atom in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of nitro or nitroso thiazoles.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: Serves as a building block for the construction of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential interactions with biological targets such as enzymes or receptors.
Industrial Applications: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors involved in disease pathways. The presence of the thiazole ring and the bromoethanone moiety allows it to form covalent bonds with biological targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
2-Bromoacetylthiazole:
Thiazole-4-carboxylic acid: A thiazole derivative with different functional groups but similar reactivity.
Uniqueness
1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone is unique due to the combination of the amino group and the bromoethanone moiety, which provides a versatile platform for further chemical modifications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H5BrN2OS |
|---|---|
Molekulargewicht |
221.08 g/mol |
IUPAC-Name |
1-(2-amino-1,3-thiazol-5-yl)-2-bromoethanone |
InChI |
InChI=1S/C5H5BrN2OS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2,(H2,7,8) |
InChI-Schlüssel |
OQQRZWAQMBNKQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)N)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)






